Unique Biosynthetic Architecture Differentiates Terpenomycin from All Other Polyenes
Terpenomycin's biosynthesis is governed by a polyketide synthase (PKS) that exhibits an unprecedented combination of features: 'split', skipped, and iteratively used modules, along with the use of the unusual extender unit methoxymalonate as a starter unit [1]. In contrast, the PKS systems for established polyenes like amphotericin B and nystatin follow canonical, non-iterative, modular type I PKS logic. The presence of these atypical biosynthetic elements is a direct, quantifiable measure of terpenomycin's structural and enzymatic uniqueness. No other known polyene is produced via this exact PKS architecture.
| Evidence Dimension | Biosynthetic Polyketide Synthase (PKS) Architecture |
|---|---|
| Target Compound Data | PKS features: 'Split', skipped, and iteratively used modules; methoxymalonate starter unit |
| Comparator Or Baseline | Amphotericin B / Nystatin / Natamycin (Class of polyene antifungals) PKS features: Canonical, non-iterative modular type I PKS architecture without these specific unusual features |
| Quantified Difference | Presence of three unique architectural elements vs. absence in baseline comparators |
| Conditions | Genomic and bioinformatic analysis of the Nocardia terpenica terpenomycin biosynthetic gene cluster (BGC) |
Why This Matters
This unique biosynthetic pathway confirms terpenomycin is a structurally novel compound, not a rediscovery of a known polyene, justifying its selection for chemical biology and natural product discovery programs seeking unexplored chemical space.
- [1] Herisse M, Ishida K, Staiger-Creed J, Judd L, Williams SJ, Howden BP, Stinear TP, Dahse HM, Voigt K, Hertweck C, Pidot SJ. Discovery and Biosynthesis of the Cytotoxic Polyene Terpenomycin in Human Pathogenic Nocardia. ACS Chem Biol. 2023 Aug 18;18(8):1872-1879. doi: 10.1021/acschembio.3c00311. PMID: 37498707. View Source
